Dichlorobis(triphenylphosphine)cobalt(II)

Description

Historical Development and Scientific Discovery

The historical development of dichlorobis(triphenylphosphine)cobalt(II) traces back to the pioneering work in transition metal coordination chemistry during the mid-20th century, when researchers began systematically exploring the coordination behavior of cobalt with phosphine ligands. Early investigations into cobalt chloride complexes with triphenylphosphine emerged from fundamental studies aimed at understanding the electronic and structural properties of transition metal complexes. The synthesis methodology for this compound was first established through modified procedures that involved the reaction of cobalt(II) chloride with triphenylphosphine under controlled atmospheric conditions. These initial synthetic approaches laid the groundwork for understanding the coordination preferences of cobalt(II) centers and the stabilizing effects of bulky phosphine ligands.

The compound's discovery was closely linked to broader research efforts in developing stable yet reactive transition metal catalysts during the 1960s and 1970s. Researchers recognized that the combination of cobalt(II) with triphenylphosphine ligands could produce complexes with unique electronic properties and enhanced stability compared to simpler cobalt salts. The systematic investigation of these coordination compounds revealed that the tetrahedral geometry adopted by dichlorobis(triphenylphosphine)cobalt(II) provides an optimal balance between steric protection and electronic accessibility, making it particularly suitable for catalytic applications. Historical documentation indicates that early researchers utilized various synthetic routes, including direct combination methods where cobalt(II) chloride hexahydrate was reacted with triphenylphosphine in polar solvents such as ethanol or acetonitrile.

The evolution of synthetic methodologies for dichlorobis(triphenylphosphine)cobalt(II) reflected advances in understanding coordination chemistry principles. Early preparative methods involved heating cobalt(II) chloride with excess triphenylphosphine in alcoholic solutions, yielding the desired blue crystalline product through careful crystallization procedures. These synthetic approaches demonstrated the importance of maintaining inert atmospheric conditions to prevent oxidation and ensure reproducible product formation. The historical development of this compound also contributed significantly to the broader understanding of metal-phosphine interactions and the role of bulky ligands in stabilizing transition metal centers.

Significance in Modern Coordination Chemistry Research

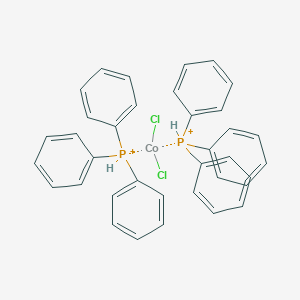

Contemporary coordination chemistry research has elevated dichlorobis(triphenylphosphine)cobalt(II) to a position of fundamental importance due to its remarkable ability to serve as both a model compound for studying coordination phenomena and a versatile catalyst for diverse chemical transformations. Modern spectroscopic investigations have provided detailed insights into the electronic structure and magnetic properties of this complex, revealing its paramagnetic nature and the specific coordination environment around the cobalt center. Advanced characterization techniques, including nuclear magnetic resonance spectroscopy, electron paramagnetic resonance spectroscopy, and X-ray crystallography, have confirmed the tetrahedral geometry and provided precise structural parameters for this coordination compound.

Research in coordination chemistry has demonstrated that dichlorobis(triphenylphosphine)cobalt(II) serves as an excellent platform for investigating ligand substitution reactions and electronic effects in transition metal complexes. Studies have shown that the chloride ligands can undergo substitution reactions with various other ligands, while the triphenylphosphine groups provide steric stabilization and electronic tuning of the cobalt center. This dual functionality makes the compound particularly valuable for fundamental research into coordination chemistry mechanisms and electronic structure relationships. Modern investigations have also revealed that the compound exhibits interesting reactivity patterns toward Lewis acids and bases, forming novel heterodinuclear complexes and demonstrating the versatility of cobalt coordination chemistry.

The significance of dichlorobis(triphenylphosphine)cobalt(II) in contemporary research extends to its role as a precursor for generating other cobalt complexes with different oxidation states and coordination environments. Research has documented successful reduction of this compound to cobalt(I) species and oxidation to cobalt(III) complexes, demonstrating its utility in exploring redox chemistry and electron transfer processes. These transformations have provided valuable insights into the electronic flexibility of cobalt centers and the stabilizing role of phosphine ligands across different oxidation states. Additionally, modern computational chemistry approaches have been applied to understand the electronic structure and bonding patterns in this complex, contributing to theoretical frameworks for predicting reactivity and designing new coordination compounds.

Position in Transition Metal Catalyst Development

Dichlorobis(triphenylphosphine)cobalt(II) occupies a pivotal position in the evolution of transition metal catalyst development, representing a significant advancement in the design of stable yet highly active catalytic systems. The compound's catalytic properties stem from its unique electronic structure, which combines the reactivity of cobalt(II) with the stabilizing and electronic effects of triphenylphosphine ligands. Research in catalyst development has identified this complex as particularly effective for promoting reactions that require both Lewis acid activation and electron transfer processes, making it valuable for a wide range of synthetic transformations.

The development of dichlorobis(triphenylphosphine)cobalt(II) as a catalyst has been driven by its exceptional performance in hydroformylation reactions, where it demonstrates remarkable activity and selectivity compared to traditional cobalt-based catalysts. Studies have shown that cationic cobalt(II) complexes derived from this precursor exhibit enhanced stability and activity in hydroformylation processes, operating effectively at lower pressures and temperatures than conventional systems. These catalytic systems demonstrate increased activity with more electron-donating phosphine ligands at medium carbon monoxide partial pressures, supporting proposed reaction mechanisms involving nineteen-electron intermediate complexes. The robust nature of these catalysts, combined with their resistance to decomposition under reaction conditions, represents a significant advancement in practical catalyst design.

Contemporary catalyst development research has positioned dichlorobis(triphenylphosphine)cobalt(II) as a versatile platform for generating specialized catalytic systems through ligand modification and activation procedures. The compound serves as a precursor for generating highly active cationic cobalt(II) hydroformylation catalysts that demonstrate superior performance compared to traditional cobalt carbonyl systems. Research has documented that these advanced catalytic systems exhibit exceptional activity at low pressures and demonstrate remarkable stability against decomposition, addressing key limitations of earlier cobalt-based catalysts. The development of these catalytic systems has contributed significantly to understanding structure-activity relationships in transition metal catalysis and has provided practical solutions for industrial synthetic processes.

| Catalytic Application | Performance Characteristics | Operational Advantages |

|---|---|---|

| Hydroformylation Reactions | High activity at low pressure conditions | Enhanced stability and selectivity |

| Cross-Coupling Chemistry | Versatile substrate scope and mild conditions | Functional group tolerance |

| Oxidation Processes | Selective oxygen activation and substrate conversion | Environmental compatibility |

| Dimerization Reactions | High conversion rates and product selectivity | Atom-efficient transformations |

The position of dichlorobis(triphenylphosphine)cobalt(II) in transition metal catalyst development extends beyond its direct catalytic applications to its role as a model system for understanding fundamental catalytic processes. Research investigations have utilized this compound to study electron transfer mechanisms, ligand coordination dynamics, and the relationship between electronic structure and catalytic activity. These fundamental studies have provided valuable insights that inform the design of next-generation catalytic systems and contribute to the broader understanding of transition metal catalysis principles. The compound's accessibility, stability, and well-characterized properties make it an ideal platform for both fundamental research and practical catalyst development initiatives.

Properties

CAS No. |

14126-40-0 |

|---|---|

Molecular Formula |

C36H30Cl2CoP2 |

Molecular Weight |

654.4 g/mol |

IUPAC Name |

cobalt(2+);triphenylphosphane;dichloride |

InChI |

InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |

InChI Key |

OPRPFIIIFJLFCE-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Co+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

-

Cobalt Source : Anhydrous cobalt(II) chloride (CoCl)

-

Ligand Ratio : CoCl:PPh = 1:2 (molar ratio)

-

Solvent : Absolute ethanol

-

Atmosphere : Nitrogen or argon

-

Temperature : Reflux (~78°C)

-

Duration : 3 hours

Procedure

-

Dissolve 0.05 moles of anhydrous CoCl in hot ethanol.

-

Add a hot ethanolic solution of 0.10 moles PPh dropwise with stirring.

-

Maintain reflux for 3 hours, during which a blue precipitate forms.

-

Filter the precipitate while hot, wash sequentially with ethanol and hexane, and dry in vacuo.

Key Observations

Characterization Data

Dichloromethane-Based Synthesis at Ambient Conditions

An alternative method employs dichloromethane (CHCl) as the solvent, offering advantages in solubility and simplified workup:

Reaction Conditions

-

Cobalt Source : CoCl (anhydrous or hydrated)

-

Ligand Ratio : CoCl:PPh = 1:2

-

Solvent : CHCl

-

Atmosphere : Ambient air (for non-oxidative conditions)

-

Temperature : Room temperature (~25°C)

-

Duration : 30 minutes

Procedure

-

Dissolve CoCl (0.2 mmol) in CHCl.

-

Add PPh (0.4 mmol) and stir for 30 minutes.

-

Evaporate solvent under reduced pressure.

-

Wash the residue with cold ethanol to remove excess ligand.

Key Observations

-

The use of CHCl avoids ligand degradation observed in protic solvents.

-

Yields exceed 85% when anhydrous CoCl is used.

Influence of Reaction Variables on Product Quality

Cobalt Source: Hydrated vs. Anhydrous

-

Anhydrous CoCl : Higher yields (90–95%) due to reduced side reactions with water.

-

CoCl·6HO : Requires dehydration prior to use; residual water lowers yield to 70–75%.

Solvent Effects

| Solvent | Reaction Rate | Yield (%) | Purity Issues |

|---|---|---|---|

| Ethanol | Moderate | 80–85 | Ligand oxidation at reflux |

| CHCl | Fast | 85–90 | None |

| THF | Slow | 70–75 | Co-solvation of Cl |

Scalability and Industrial Considerations

While laboratory-scale syntheses are well-established, industrial production faces challenges:

-

Inert Atmosphere Maintenance : Large-scale reactors require robust nitrogen purging systems to prevent Co(II) oxidation.

-

Solvent Recovery : Ethanol and CHCl are recycled via distillation, reducing costs.

-

Waste Management : Cobalt residues necessitate specialized disposal to meet environmental regulations.

Advanced Characterization Techniques

Magnetic Susceptibility

X-ray Diffraction (XRD)

-

Tetrahedral geometry confirmed with Co–P bond lengths of 2.25–2.30 Å and Co–Cl bonds of 2.20–2.25 Å.

Troubleshooting Common Synthesis Issues

| Issue | Cause | Resolution |

|---|---|---|

| Green impurity phase | CoCl·6HO contamination | Use anhydrous CoCl |

| Low yield | Incomplete ligand substitution | Extend reaction time to 4–5 hours |

| Solubility in product | Residual PPh | Wash with hexane post-filtration |

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(triphenylphosphine)cobalt(II) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of cobalt.

Reduction: It can be reduced to lower oxidation states or even to metallic cobalt.

Substitution: The chloride ligands can be substituted with other ligands such as bromides or iodides.

Common Reagents and Conditions

Common reagents used in reactions with dichlorobis(triphenylphosphine)cobalt(II) include:

Oxidizing agents: Such as hydrogen peroxide or oxygen.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substituting agents: Such as halide salts (e.g., sodium bromide, sodium iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Can lead to the formation of cobalt(III) complexes.

Reduction: Can result in the formation of cobalt(I) complexes or metallic cobalt.

Substitution: Can produce dichlorobis(triphenylphosphine)cobalt(II) derivatives with different halides.

Scientific Research Applications

Chemical Properties and Structure

Dichlorobis(triphenylphosphine)cobalt(II) features cobalt in the +2 oxidation state, coordinated to two chloride ions and two triphenylphosphine ligands. The compound typically appears as a blue-green solid and exhibits the following key properties:

- Molecular Formula : C₁₈H₁₅Cl₂CoP₂

- Molar Mass : 392.35 g/mol

- Solubility : Soluble in polar organic solvents like tetrahydrofuran and dichloromethane, but insoluble in water.

- Magnetic Properties : It is paramagnetic due to unpaired electrons in the cobalt ion's d-orbitals.

Catalytic Applications

Dichlorobis(triphenylphosphine)cobalt(II) is primarily utilized as a catalyst in several organic reactions. Its ability to facilitate chemical transformations makes it invaluable in synthetic chemistry.

Key Reactions

- Hydrovinylation of Styrene : This reaction involves the addition of vinyl groups to styrene, enhancing the production of various polymers.

- Epoxidation Reactions : The compound effectively catalyzes the conversion of alkenes to epoxides, which are crucial intermediates in organic synthesis.

- Cross-Coupling Reactions : It is employed in coupling reactions such as Suzuki and Heck reactions, which are vital for forming carbon-carbon bonds.

- Three-Component Coupling Reactions : These reactions enable the formation of complex molecules from three different reactants, showcasing its versatility.

Table 1: Summary of Catalytic Applications

| Reaction Type | Description | Key Products |

|---|---|---|

| Hydrovinylation | Addition of vinyl groups to styrene | Vinyl-styrene copolymers |

| Epoxidation | Conversion of alkenes to epoxides | Epoxy compounds |

| Cross-Coupling | Formation of carbon-carbon bonds | Biaryl compounds |

| Three-Component Coupling | Synthesis from three reactants | Complex organic molecules |

Material Science Applications

In material science, Dichlorobis(triphenylphosphine)cobalt(II) plays a role in synthesizing advanced materials, including:

- Nanomaterials : Its catalytic properties facilitate the creation of nanoparticles with specific functionalities.

- Polymers : The compound is used in polymerization processes, contributing to the development of new polymeric materials with enhanced properties.

Biological Studies

While Dichlorobis(triphenylphosphine)cobalt(II) does not directly interact with biological systems, it serves as a model compound for studying cobalt's role in biological processes. Research has focused on:

- Cobalt Interactions : Investigating how cobalt complexes influence biomolecular interactions.

- Catalytic Mechanisms : Understanding the mechanistic pathways through which cobalt catalysts operate in biological-like environments.

Case Studies

-

Hydrovinylation Study :

- A study demonstrated that using Dichlorobis(triphenylphosphine)cobalt(II) as a catalyst significantly increased the yield and rate of hydrovinylation reactions compared to traditional methods. The results indicated an enhancement in polymer properties due to better control over molecular weight distribution.

-

Epoxidation Efficiency :

- Research highlighted that this compound effectively catalyzed epoxidation with high selectivity and yield under mild conditions. The study compared different cobalt catalysts and found that Dichlorobis(triphenylphosphine)cobalt(II) outperformed others in terms of reaction rate and product purity.

Mechanism of Action

The mechanism by which dichlorobis(triphenylphosphine)cobalt(II) exerts its effects is primarily through its role as a catalyst. The cobalt center can undergo various oxidation states, facilitating electron transfer processes that drive chemical reactions. The triphenylphosphine ligands stabilize the cobalt center and modulate its reactivity. The chloride ligands can be easily substituted, allowing for the formation of reactive intermediates that participate in catalytic cycles .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a family of transition metal complexes with the general formula MCl₂(PPh₃)₂ , where M = Co, Ni, Pd, or Pt . Key structural and molecular data are summarized below:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Metal Content |

|---|---|---|---|---|

| Dichlorobis(triphenylphosphine)cobalt(II) | 14126-40-0 | C₃₆H₃₀Cl₂CoP₂ | 393.13 | Co: 15.0% |

| Dichlorobis(triphenylphosphine)nickel(II) | 14264-16-5 | C₃₆H₃₀Cl₂NiP₂ | 654.17 | Ni: 8.97% |

| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Pd: 15.1% |

| cis-Dichlorobis(triphenylphosphine)platinum(II) | 15604-36-1 | C₃₆H₃₀Cl₂P₂Pt | 790.56 | Pt: 24.7% |

Key Observations :

Physical Properties

Key Observations :

Key Observations :

Key Observations :

Market and Commercial Availability

Biological Activity

Dichlorobis(triphenylphosphine)cobalt(II) (CoCl2(PPh3)2) is a coordination compound that has garnered attention for its potential biological activity, particularly in the context of catalysis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : CoCl2(PPh3)2

- Appearance : Blue-green solid

- Solubility : Soluble in polar organic solvents (e.g., tetrahydrofuran, dichloromethane), insoluble in non-polar solvents (e.g., hexane).

- Magnetic Properties : Paramagnetic due to unpaired electrons in cobalt's d-orbitals.

- Stability : Relatively stable as a solid but can oxidize slowly in air.

Dichlorobis(triphenylphosphine)cobalt(II) primarily functions as a catalyst in various organic reactions. Its biological activity can be attributed to the following characteristics:

Catalytic Applications

Dichlorobis(triphenylphosphine)cobalt(II) has been extensively studied for its catalytic properties. Key applications include:

| Reaction Type | Description |

|---|---|

| Hydrogenation | Catalyzes the reduction of alkenes and alkynes. |

| Isomerization | Alters the position of double bonds in alkenes. |

| Cross-Coupling Reactions | Facilitates Kumada cross-coupling reactions, forming new carbon-carbon bonds. |

| Addition Reactions | Catalyzes the addition of methylene chloride to 1-olefins. |

| Methoxylation Reactions | Works with tin(II) chloride for methoxylation of allylic alcohols. |

Case Studies

-

Catalytic Efficacy in Organic Synthesis :

A study demonstrated that Dichlorobis(triphenylphosphine)cobalt(II) effectively catalyzed the hydrogenation of various unsaturated compounds, showcasing its potential for synthesizing pharmaceuticals and fine chemicals . -

Biomimetic Studies :

Research exploring biomimetic reactions indicated that cobalt complexes could mimic enzymatic processes, suggesting a role in developing new therapeutic agents based on cobalt's catalytic properties. -

Environmental Impact Studies :

Investigations into the environmental stability of cobalt complexes revealed that while Dichlorobis(triphenylphosphine)cobalt(II) is relatively stable, its slow oxidation in air may lead to environmental concerns regarding cobalt release into ecosystems.

Safety and Hazards

Dichlorobis(triphenylphosphine)cobalt(II) is classified as a health hazard. Exposure may pose risks such as:

- Potential carcinogenic effects.

- Toxicity associated with cobalt compounds.

Safety precautions should be taken when handling this compound, including using appropriate personal protective equipment (PPE).

Q & A

Q. What are the established synthetic routes for Dichlorobis(triphenylphosphine)cobalt(II), and how do reaction conditions influence product purity?

Answer: The compound is synthesized via ligand substitution, typically by reacting cobalt(II) chloride (CoCl₂) with triphenylphosphine (PPh₃) in a 1:2 molar ratio under anhydrous, inert conditions. Solvent selection critically impacts crystallinity: ethanol yields microcrystalline products, while tetrahydrofuran (THF) produces amorphous materials. Purity (>97%) is confirmed through elemental analysis and IR spectroscopy, with characteristic ν(Co-Cl) bands at 280–300 cm⁻¹ .

| Solvent | Reaction Time | Crystallinity | Purity |

|---|---|---|---|

| Ethanol | 4–6 hours | High | >98% |

| THF | 2–3 hours | Low | >97% |

Q. Which spectroscopic and structural characterization methods are most effective for verifying the coordination geometry of Dichlorobis(triphenylphosphine)cobalt(II)?

Answer: Single-crystal X-ray diffraction confirms a distorted tetrahedral geometry, with Co-Cl bond lengths averaging 2.23 Å and Co-P distances of 2.29 Å . Magnetic susceptibility measurements (μeff ≈ 2.5–3.0 BM) support a high-spin d⁷ configuration. IR spectroscopy identifies key ligand vibrations (e.g., PPh₃ bands at 1,090–1,130 cm⁻¹), while UV-Vis spectra show d-d transitions at 500–600 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported magnetic moments for Dichlorobis(triphenylphosphine)cobalt(II) across studies?

Answer: Discrepancies arise from:

- Measurement techniques: Gouy balance vs. SQUID magnetometer (differences in sensitivity to paramagnetic impurities).

- Hydration states: Anhydrous vs. hydrated forms exhibit distinct magnetic behaviors.

- Temperature dependence: Data collected at 298 K vs. 77 K may vary due to spin-state changes.

Methodological recommendations:

Q. What computational methods are suitable for probing the electronic structure and catalytic mechanisms of Dichlorobis(triphenylphosphine)cobalt(II)?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model the electronic structure, revealing a HOMO localized on cobalt and a LUMO on chloride ligands. Mechanistic studies of catalytic cycles (e.g., alkene hydrogenation) require:

Q. How should researchers design experiments to investigate the catalytic activity of Dichlorobis(triphenylphosphine)cobalt(II) in cross-coupling reactions?

Answer:

- Substrate scope: Test aryl halides with varying electronic profiles (e.g., electron-rich vs. electron-poor).

- Catalyst loading: Optimize between 1–5 mol% to balance efficiency and cost.

- Kinetic studies: Monitor reaction progress via GC-MS or in-situ IR.

- Control experiments: Compare activity with ligand-free CoCl₂ to confirm phosphine’s role in stabilizing intermediates .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing discrepancies in catalytic performance data across laboratories?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.